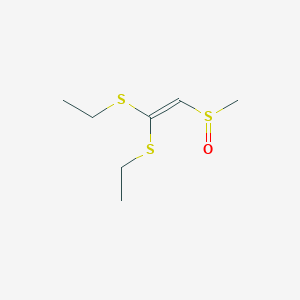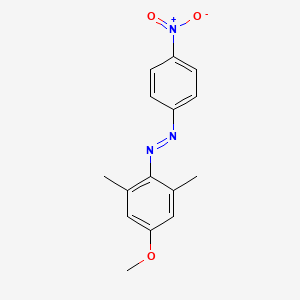
(E)-1-(4-Methoxy-2,6-dimethylphenyl)-2-(4-nitrophenyl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-Methoxy-2,6-dimethylphenyl)-2-(4-nitrophenyl)diazene is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound features a methoxy group and two methyl groups on one phenyl ring, and a nitro group on the other phenyl ring, giving it unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Methoxy-2,6-dimethylphenyl)-2-(4-nitrophenyl)diazene typically involves the azo coupling reaction. This reaction is carried out by diazotizing an aromatic amine and then coupling it with another aromatic compound. The general steps are as follows:
Diazotization: An aromatic amine, such as 4-methoxy-2,6-dimethylaniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling: The diazonium salt is then reacted with 4-nitroaniline under basic conditions to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reactants. Continuous flow reactors may be used to enhance the efficiency and yield of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(4-Methoxy-2,6-dimethylphenyl)-2-(4-nitrophenyl)diazene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Reduction: (E)-1-(4-Methoxy-2,6-dimethylphenyl)-2-(4-aminophenyl)diazene.
Oxidation: (E)-1-(4-Carboxy-2,6-dimethylphenyl)-2-(4-nitrophenyl)diazene.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(E)-1-(4-Methoxy-2,6-dimethylphenyl)-2-(4-nitrophenyl)diazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of (E)-1-(4-Methoxy-2,6-dimethylphenyl)-2-(4-nitrophenyl)diazene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within the body.
Comparación Con Compuestos Similares
Similar Compounds
(E)-1-(4-Methoxyphenyl)-2-(4-nitrophenyl)diazene: Lacks the additional methyl groups, which can affect its chemical reactivity and biological activity.
(E)-1-(4-Methoxy-2,6-dimethylphenyl)-2-(4-aminophenyl)diazene: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
(E)-1-(4-Methoxy-2,6-dimethylphenyl)-2-(4-chlorophenyl)diazene: Contains a chlorine atom instead of a nitro group, which can influence its reactivity and applications.
Uniqueness
(E)-1-(4-Methoxy-2,6-dimethylphenyl)-2-(4-nitrophenyl)diazene is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical and biological properties
Propiedades
Número CAS |
85785-30-4 |
|---|---|
Fórmula molecular |
C15H15N3O3 |
Peso molecular |
285.30 g/mol |
Nombre IUPAC |
(4-methoxy-2,6-dimethylphenyl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C15H15N3O3/c1-10-8-14(21-3)9-11(2)15(10)17-16-12-4-6-13(7-5-12)18(19)20/h4-9H,1-3H3 |
Clave InChI |
LLSGXEXSRGGFPA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


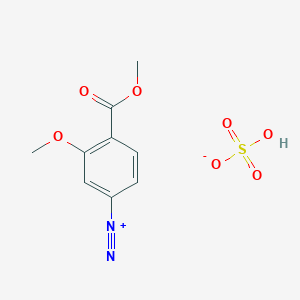
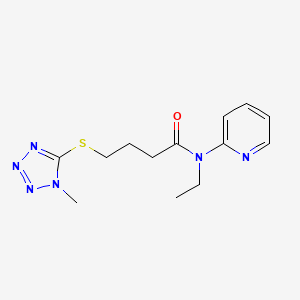
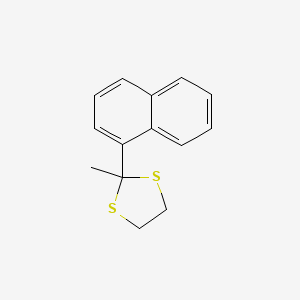
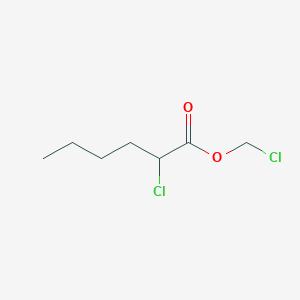

![1-[6-(dimethylarsanylsulfanylmethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B14409606.png)
![2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethan-1-one](/img/structure/B14409614.png)
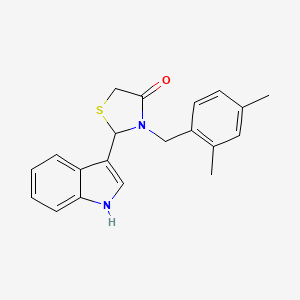
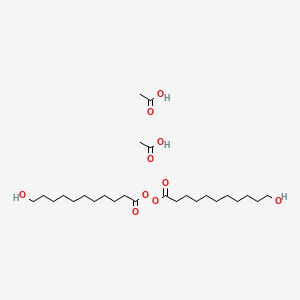
![Ethanaminium, 2-[ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-N,N,N-trimethyl-, acetate](/img/structure/B14409635.png)
![1,7-Naphthalenedisulfonic acid, 4-(benzoylamino)-5-hydroxy-6-[[1-sulfo-6-[[2-(sulfooxy)ethyl]sulfonyl]-2-naphthalenyl]azo]-, tetrasodium salt](/img/structure/B14409641.png)
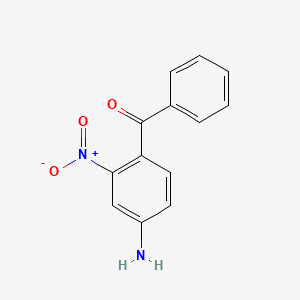
![4-[(1H-Indol-1-yl)methyl]-1-methylpyridin-1-ium iodide](/img/structure/B14409648.png)
